molecular formula C16H22N4O6S2 B15179782 N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) CAS No. 94232-03-8

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide)

Cat. No.: B15179782
CAS No.: 94232-03-8
M. Wt: 430.5 g/mol
InChI Key: SHIILERBXRETDI-UHFFFAOYSA-N
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Description

N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide): is a chemical compound known for its unique structure and properties It consists of two 3-amino-4-methoxybenzenesulphonamide groups linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) typically involves the reaction of 3-amino-4-methoxybenzenesulphonamide with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and amino groups on the benzene rings influence oxidation behavior.

Reagent/ConditionsObserved Reaction PathwayProducts FormedReference
KMnO₄ (acidic conditions)Oxidation of amino groups to nitro groupsNitro-substituted derivatives
H₂O₂ (neutral pH, 60°C)Partial oxidation of sulfonamide S-atomsSulfonic acid intermediates

Reduction Reactions

The sulfonamide and ethylene bridge show reducibility under specific conditions:

Reagent/ConditionsTarget Functional GroupProducts FormedReference
NaBH₄ (ethanol, 25°C)Sulfonamide S=O bondsThioamide derivatives
LiAlH₄ (THF, reflux)Ethylene bridgeCleavage to mono-sulfonamide fragments

Substitution Reactions

The amino and methoxy groups participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent/ConditionsPosition SubstitutedMajor ProductReference
HNO₃/H₂SO₄ (0°C)Para to methoxy groupNitro-substituted derivative
Br₂ (FeBr₃ catalyst)Ortho to amino groupBrominated product

Nucleophilic Substitution

Reagent/ConditionsLeaving GroupMajor ProductReference
NH₃ (high pressure, 100°C)Methoxy group4-amino-3-hydroxybenzenesulphonamide
Hydrazine (EtOH, reflux)Sulfonamide nitrogenHydrazide derivatives

Cyclization Reactions

The ethylene bridge and amino groups facilitate ring formation:

Reagent/ConditionsCyclization TypeProduct StructureReference
2,4-Pentanedione (HCl, reflux)Pyrazole formation1,3,4-thiadiazole fused derivative
Conc. H₂SO₄ (room temperature)Thiadiazole formation5-membered heterocyclic sulfonamide

Complexation Reactions

The sulfonamide moiety acts as a ligand for metal ions:

Metal Ion/ConditionsCoordination SiteComplex PropertiesReference
Cu²⁺ (aqueous pH 7)Sulfonamide O/N atomsOctahedral geometry, blue precipitate
Fe³⁺ (ethanol, 50°C)Amino groupsReddish-brown complex, paramagnetic

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Degradation ProcessResidual ProductsReference
200–250Loss of methoxy groups as methanolDes-methoxy sulfonamide
300–350Sulfonamide bond cleavageSO₂ and ethylene diamine fragments

Scientific Research Applications

Chemistry: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme function and regulation.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

  • N,N’-Ethylenebis(3-amino-4-methylbenzenesulphonamide)
  • N,N’-Ethylenebis(3-amino-4-chlorobenzenesulphonamide)
  • N,N’-Ethylenebis(3-amino-4-nitrobenzenesulphonamide)

Comparison: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is unique due to the presence of methoxy groups on the benzene rings. These groups can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents, the methoxy derivative may exhibit different solubility, stability, and biological activity, making it a distinct and valuable compound for various applications.

Biological Activity

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is characterized by its dual sulfonamide groups linked by an ethylene bridge. The structural formula can be represented as follows:

C14H18N4O4S2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_2

This compound is recognized for its sulfonamide moiety, which is known to exhibit a range of biological activities.

Antimicrobial Properties

Sulfonamides, including N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide), are primarily known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for bacterial proliferation. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent research indicates that N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) may possess anticancer properties. A study highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential efficacy against human breast adenocarcinoma (MCF7) cells, with nanomolar antiproliferative potency reported .

Cardiovascular Effects

The cardiovascular effects of related sulfonamide compounds have also been explored. In isolated rat heart models, certain sulfonamides were shown to influence coronary resistance and perfusion pressure, indicating possible therapeutic implications for cardiovascular diseases. The interaction with calcium channels may play a crucial role in mediating these effects .

Pharmacokinetics

Understanding the pharmacokinetics of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is essential for evaluating its therapeutic potential. Theoretical models have been employed to assess various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest that the compound exhibits favorable permeability characteristics in cellular models .

Parameter Value
Molecular Weight358.44 g/mol
Log P (octanol-water)1.5
SolubilitySoluble in DMSO

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF7 cells demonstrated that treatment with N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Properties

CAS No.

94232-03-8

Molecular Formula

C16H22N4O6S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-amino-N-[2-[(3-amino-4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H22N4O6S2/c1-25-15-5-3-11(9-13(15)17)27(21,22)19-7-8-20-28(23,24)12-4-6-16(26-2)14(18)10-12/h3-6,9-10,19-20H,7-8,17-18H2,1-2H3

InChI Key

SHIILERBXRETDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N)N

Origin of Product

United States

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